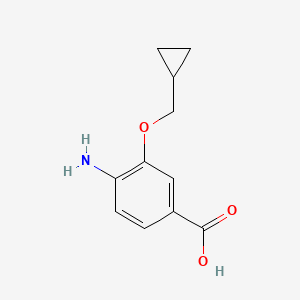

4-Amino-3-(cyclopropylmethoxy)benzoic acid

Description

4-Amino-3-(cyclopropylmethoxy)benzoic acid is a benzoic acid derivative featuring an amino group at the 4-position and a cyclopropylmethoxy substituent at the 3-position. Its synthesis involves hydrolysis of methyl 4-amino-3-(cyclopropylmethoxy)benzoate (yield: 84%) followed by purification via crystallization, yielding pale orange crystals . This compound serves as a key intermediate in synthesizing protected derivatives, such as 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(cyclopropylmethoxy)benzoic acid, used in solid-phase peptide synthesis .

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

4-amino-3-(cyclopropylmethoxy)benzoic acid |

InChI |

InChI=1S/C11H13NO3/c12-9-4-3-8(11(13)14)5-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6,12H2,(H,13,14) |

InChI Key |

SSSCMMUPPDYTCH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(cyclopropylmethoxy)benzoic acid can be achieved through several steps:

Starting Material: The synthesis begins with 3-hydroxybenzoic acid.

O-Alkylation: The hydroxyl group at the 3-position is alkylated with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to form 3-(cyclopropylmethoxy)benzoic acid.

Nitration: The resulting compound undergoes nitration to introduce a nitro group at the 4-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective reagents and conditions. For example, continuous flow reactors may be used to enhance reaction efficiency and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using hydrogenation.

Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as diazotization followed by coupling with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Sodium nitrite in acidic conditions for diazotization, followed by nucleophiles like phenols or amines.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of azo compounds or other substituted derivatives.

Scientific Research Applications

Chemistry

- Intermediate Synthesis : Used as a building block in organic synthesis to create more complex structures.

- Reactivity Studies : Its unique structure allows for studies on steric hindrance and electronic effects in chemical reactions.

Biology

- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes, which can provide insights into biochemical pathways and potential therapeutic targets.

- Signal Transduction : It may affect cellular signaling pathways, particularly those involving protein kinases, thereby influencing various biological processes.

Medicine

- Therapeutic Properties : Research indicates potential anti-inflammatory and anti-cancer activities. For instance, derivatives of this compound have shown promise in inhibiting tumor growth in preclinical models .

- Drug Development : The compound's structure allows for modifications that can enhance its pharmacological properties, leading to the development of new therapeutic agents .

Case Studies

- Anti-Cancer Activity : A study demonstrated that derivatives of 4-Amino-3-(cyclopropylmethoxy)benzoic acid exhibited significant anti-cancer activity against various cell lines. The mechanism involved apoptosis induction through the modulation of signaling pathways related to cell survival .

- Enzyme Inhibition : Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways associated with cancer progression. The findings suggested that modifications to the cyclopropyl group could enhance inhibitory potency .

Mechanism of Action

The mechanism of action of 4-Amino-3-(cyclopropylmethoxy)benzoic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Signal Transduction: It may interfere with cellular signaling pathways, particularly those involving protein kinases or other regulatory proteins.

Gene Expression: The compound can modulate gene expression by affecting transcription factors or other DNA-binding proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Group Variations

The structural analogs of 4-amino-3-(cyclopropylmethoxy)benzoic acid differ primarily in their 3-position substituents, which influence physicochemical properties and applications. Key compounds include:

4-Amino-3-methoxybenzoic Acid

- Substituent : Methoxy (-OCH₃) instead of cyclopropylmethoxy (-OCH₂C₃H₅).

- Properties : Lower molecular weight (181.18 g/mol vs. 207.23 g/mol for the cyclopropylmethoxy analog) due to the smaller methoxy group.

- Applications : Widely used in research for its simpler synthesis and commercial availability (GEO Organics) .

4-Amino-3-(trifluoromethoxy)benzoic Acid

- Substituent : Trifluoromethoxy (-OCF₃).

- The electron-withdrawing -OCF₃ group enhances metabolic stability, making it valuable in medicinal chemistry.

- Availability : Sold by Thermo Scientific at 95% purity .

4-Amino-3-isopropylbenzoic Acid

- Substituent : Isopropyl (-CH(CH₃)₂).

- Properties: Molecular weight 179.22 g/mol (C₁₀H₁₃NO₂).

4-Amino-3-methylbenzoic Acid

- Substituent : Methyl (-CH₃).

- Properties: Simplest analog (C₈H₉NO₂; MW 151.16 g/mol). The lack of an oxygen atom in the substituent reduces polarity compared to methoxy/cyclopropylmethoxy derivatives .

Comparative Data Table

Structural and Functional Implications

- Electron Effects : The cyclopropylmethoxy group introduces moderate electron-donating character, while -OCF₃ (trifluoromethoxy) is strongly electron-withdrawing, altering reactivity in electrophilic substitutions .

- Lipophilicity : The trifluoromethoxy group enhances lipophilicity (logP ≈ 2.1), favoring blood-brain barrier penetration, whereas the cyclopropylmethoxy analog may balance solubility and membrane permeability .

Biological Activity

4-Amino-3-(cyclopropylmethoxy)benzoic acid (also known as a benzoic acid derivative) has garnered attention in pharmaceutical research for its potential biological activities. This compound exhibits a variety of effects, including anti-inflammatory, analgesic, and anticancer properties. The following sections detail the biological activity of this compound, supported by data tables and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Interaction: The compound can inhibit or activate enzymes involved in various biochemical pathways.

- Receptor Modulation: It modulates receptor activity, influencing cellular signaling processes.

- DNA Interaction: There are indications that it may intercalate into DNA, thereby affecting gene expression and cell proliferation.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can suppress the expression of pro-inflammatory cytokines such as IL-4, IL-5, and TNF-α. Furthermore, it has been observed to inhibit the epithelial-mesenchymal transition (EMT) induced by TGF-β1 in A549 lung cancer cells, which is critical in the progression of fibrosis and cancer .

Table 1: Anti-inflammatory Effects of this compound

2. Anticancer Activity

The compound has also shown promising anticancer properties. In various studies, it has been linked to selective cytotoxic effects on cancer cell lines without affecting normal cells. For instance, its interaction with cyclin-dependent kinases (CDKs) suggests potential applications in cancer therapy by disrupting cell cycle progression .

Table 2: Anticancer Activity of this compound

| Study | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MDA-MB-231 | 20.8 | Inhibition of CDK2 and CDK4 | |

| BT-549 | Not specified | Induction of apoptosis |

Case Studies

Several case studies have explored the biological activity of this compound:

-

In Vitro Study on Lung Cancer Cells:

A study demonstrated that treatment with this compound significantly reduced cell viability in A549 cells exposed to TGF-β1, indicating its potential as a therapeutic agent for lung-related diseases . -

In Vivo Study on Pulmonary Fibrosis:

In a rat model of pulmonary fibrosis induced by bleomycin, administration of the compound resulted in marked improvements in lung histopathology and reduced levels of fibrosis markers, suggesting its efficacy in treating fibrotic diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.